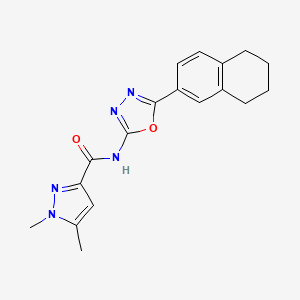

1,5-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1,5-dimethyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-11-9-15(22-23(11)2)16(24)19-18-21-20-17(25-18)14-8-7-12-5-3-4-6-13(12)10-14/h7-10H,3-6H2,1-2H3,(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZWYHKPUQZZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,5-Dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide (referred to as compound 1 in this article) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of compound 1, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Compound 1 features a unique structure comprising a pyrazole core linked to an oxadiazole moiety and a tetrahydronaphthalene substituent. Its molecular formula is with a molecular weight of approximately 365.45 g/mol. The presence of multiple heterocycles contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. In one study, the introduction of different substituents on the oxadiazole ring significantly influenced the cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific structure .

Anti-inflammatory Effects

Compound 1 has also been evaluated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. The mechanism is believed to involve the modulation of signaling pathways associated with inflammation, particularly those mediated by NF-kB and MAPK pathways .

Antimicrobial Activity

The antimicrobial activity of similar oxadiazole-containing compounds has been documented extensively. Compounds with this scaffold have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be attributed to its structural components:

- Oxadiazole Moiety : This part is crucial for anticancer and antimicrobial activities. Variations in substituents on the oxadiazole ring can enhance potency.

- Pyrazole Core : The pyrazole structure contributes to the overall stability and bioavailability of the compound.

- Tetrahydronaphthalene Substituent : This hydrophobic region may enhance membrane permeability and cellular uptake, which is critical for effective drug delivery.

The SAR studies suggest that modifications in these regions can lead to improved biological activities. For example, increasing lipophilicity through alkyl substitutions has been associated with enhanced anticancer efficacy .

Case Studies

Several case studies highlight the efficacy of compound 1:

- In Vitro Studies : A series of in vitro assays demonstrated that compound 1 exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .

- In Vivo Studies : Animal models treated with compound 1 showed reduced tumor growth rates compared to control groups. Histopathological analysis revealed decreased cell proliferation markers in treated tumors .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation in various types of cancer cells such as breast cancer (MCF7) and liver cancer (HUH7). The mechanism often involves targeting specific proteins involved in cell division and apoptosis pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The disc diffusion method is commonly employed to assess the antibacterial efficacy of synthesized derivatives.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism could involve the inhibition of inflammatory mediators or enzymes responsible for inflammation in various biological models.

Case Study 1: Anticancer Evaluation

In a study published by Ahsan et al., a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition rates compared to standard chemotherapeutics. Specifically, one derivative showed an IC50 value lower than 10 µM against HUH7 liver cancer cells, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of similar oxadiazole compounds. The study utilized the disc diffusion method to evaluate activity against Staphylococcus aureus and Escherichia coli. Results indicated that several compounds demonstrated substantial antimicrobial effects with zones of inhibition comparable to established antibiotics .

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares key features with other pyrazole-carboxamide derivatives, but its structural uniqueness lies in the tetrahydronaphthalene-oxadiazole hybrid . Below is a detailed comparison with similar compounds synthesized in recent studies:

Core Structural Differences

Target Compound :

- Pyrazole: 1,5-dimethyl substitution.

- Carboxamide linkage to 1,3,4-oxadiazole.

- Oxadiazole substituted with 5,6,7,8-tetrahydronaphthalen-2-yl (a partially saturated bicyclic system).

- Analog 1: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) : Pyrazole: 1,5-diaryl substitution with chloro and methyl groups. Carboxamide linkage to a cyano-substituted pyrazole. No oxadiazole; instead, a second pyrazole ring.

Analog 2 : N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a-c) :

- Pyrazole: 1,5-diaryl substitution.

- Hydroxylamine-benzyl group instead of oxadiazole.

Physicochemical Properties

Target Compound :

- Higher molecular weight (~438.5 g/mol) due to tetrahydronaphthalene.

- Predicted logP ~3.5 (enhanced lipophilicity).

Analog 1 (3a) :

- Molecular weight: 403.1 g/mol.

- Melting point: 133–135°C; lower lipophilicity (logP ~2.8).

Analog 2 (5a-c) :

- Molecular weights ~350–400 g/mol.

- Hydroxylamine group introduces polarity (logP ~2.5–3.0).

Research Findings and Limitations

- Synthetic Feasibility : The target compound’s synthesis is plausible using EDCI/HOBt-mediated coupling, but the tetrahydronaphthalene-oxadiazole component may require additional optimization for purity and yield.

- Data Gaps: No direct biological data (IC50, binding assays) are available for the target compound in the provided evidence. Predictions are based on structural analogs.

Q & A

Basic: What synthetic routes are commonly used to prepare 1,5-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under reflux conditions. For example, 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol is synthesized using K₂CO₃ and alkyl halides in DMF .

- Step 2 : Amide coupling between the oxadiazole intermediate and the pyrazole-carboxylic acid derivative. A standard protocol uses DCM, DMF, and coupling agents like oxalyl chloride, followed by reaction with amines (e.g., tetrahydronaphthalen-2-yl derivatives) .

- Optimization : Yield improvements (12–50%) are achieved by controlling reaction time (18–24 hours), temperature (0°C to room temperature), and stoichiometric ratios of reagents like pyridine or K₂CO₃ .

Basic: How is the compound characterized for purity and structural confirmation?

Key analytical methods include:

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring systems. For example, aromatic protons in the tetrahydronaphthalene moiety appear as multiplet signals at δ 6.8–7.2 ppm .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 407 for derivatives) .

- HPLC : Purity (>95%) is validated using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Contradictions often arise from:

- Metabolic Stability : The oxadiazole ring may undergo hydrolysis in vivo, reducing efficacy. Stability assays (e.g., liver microsome testing) and structural modifications (e.g., fluorine substitution) can mitigate this .

- Bioavailability : Low solubility (logP ~3.5) limits absorption. Formulation strategies like nanoemulsions or co-crystallization with cyclodextrins improve pharmacokinetics .

- Target Selectivity : Off-target effects in complex models require validation via siRNA knockdown or CRISPR-Cas9 editing of suspected pathways (e.g., adenylyl cyclase inhibition) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding to adenylyl cyclase isoforms (e.g., AC1/AC8), identifying key interactions (e.g., hydrogen bonds with Glu432 and hydrophobic contacts with Leu389) .

- QSAR Studies : Quantitative structure-activity relationship models correlate substituent electronegativity (e.g., trifluoromethyl groups) with IC₅₀ values against Staphylococcus aureus .

- MD Simulations : 100-ns trajectories assess binding stability in lipid bilayers, critical for membrane-bound targets .

Basic: What reaction conditions optimize the yield of the oxadiazole intermediate?

- Solvent Choice : DMF or THF enhances nucleophilicity in cyclization reactions .

- Catalysts : K₂CO₃ or Et₃N improves thiol-alkylation efficiency (yield: 60–85%) .

- Temperature : Reflux (80–100°C) accelerates ring closure but must balance with thermal decomposition risks .

Advanced: How are structure-activity relationships (SARs) elucidated for derivatives of this compound?

- Substituent Screening : Systematic variation of the pyrazole (e.g., methyl vs. ethyl groups) and oxadiazole (e.g., phenyl vs. tetrahydronaphthalene) moieties identifies critical pharmacophores .

- Biophysical Assays : Surface plasmon resonance (SPR) measures binding kinetics (KD) to targets like AC1, revealing substituent impacts on affinity .

- In Silico Clustering : Principal component analysis (PCA) groups derivatives by electronic (HOMO-LUMO) and steric (molar volume) properties .

Basic: What are the compound’s reported biological activities?

- Antimicrobial : MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), attributed to oxadiazole-mediated disruption of biofilm formation .

- Enzyme Inhibition : IC₅₀ = 0.5 µM for adenylyl cyclase 1 (AC1), relevant to chronic pain pathways .

- Anticancer : Moderate activity (GI₅₀ = 10–20 µM) against HeLa cells via apoptosis induction .

Advanced: How can synthetic challenges (e.g., low yields) be addressed during scale-up?

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) and improve heat transfer, achieving >70% yield at 100-g scales .

- Purification : High-speed counter-current chromatography (HSCCC) separates regioisomers with >99% purity .

- Green Chemistry : Solvent-free mechanochemical synthesis reduces waste and energy input .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.